2,5-dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a complex organic compound that features a benzimidazole core substituted with dichlorobenzene and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the propyl group: Alkylation of the benzimidazole core with a propyl halide in the presence of a base.
Sulfonamide formation: The final step involves the reaction of the dichlorobenzimidazole with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
2,5-dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function. The sulfonamide group can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(1H-benzimidazol-2-yl)benzenesulfonamide
- 5,6-dimethyl-1-propyl-1H-benzimidazole
- 2,5-dichlorobenzenesulfonamide
Uniqueness
The unique combination of the benzimidazole core with dichlorobenzene and benzenesulfonamide groups in 2,5-dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide provides distinct chemical properties and biological activities that are not observed in similar compounds. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2,5-dichloro-N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2S/c1-4-7-23-10-21-18-15(23)8-11(2)12(3)17(18)22-26(24,25)16-9-13(19)5-6-14(16)20/h5-6,8-10,22H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICTVANHMBODFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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